N-cyclohexyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-cyclohexyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is of interest due to its unique structural features and potential biological activities. It has been studied for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structural features make it a candidate for materials science applications, although specific industrial uses are still under investigation.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For example, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s effects on other biological pathways are still being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolo[5,4-b]pyridine derivatives, such as:
- N-(3-chloro-4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Various thiazolo[5,4-b]pyridine derivatives
Uniqueness
N-cyclohexyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclohexyl and fluorophenyl groups contribute to its unique properties compared to other similar compounds.
Properties
Molecular Formula |
C20H20FN3O2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-(2-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20FN3O2/c1-12-11-15(19(25)23-13-7-3-2-4-8-13)17-18(24-26-20(17)22-12)14-9-5-6-10-16(14)21/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,23,25) |
InChI Key |
PFGJHTXJUMFKHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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